molecular formula C16H34S B182306 2-Ethylhexyl Sulfide CAS No. 16679-04-2

2-Ethylhexyl Sulfide

Cat. No. B182306
CAS RN: 16679-04-2
M. Wt: 258.5 g/mol
InChI Key: UGASTCGQAJBUOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl Sulfide is represented by the linear formula C16H34S . Its molecular weight is 258.513 .


Physical And Chemical Properties Analysis

2-Ethylhexyl Sulfide has a molecular weight of 258.513 . Detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Chemical Synthesis and Molecular Biology

    2-Trimethylsilylethyl sulfides, a category to which 2-Ethylhexyl Sulfide belongs, are used in the von Braun cyanogen bromide reaction. This method is particularly effective for preparing thiocyanates, which have applications in nucleoside chemistry and the development of bioactive molecules (Chambert, Thomasson, & Décout, 2002).

  • Medical Research - Gene Therapy

    In the context of ethylmalonic encephalopathy, a disease characterized by the accumulation of hydrogen sulfide (H2S), gene therapy has shown promising results. 2-Ethylhexyl Sulfide-related research is crucial in understanding the role of sulfides in this condition and developing effective treatments (Di Meo et al., 2012).

  • Detection of Chemical Warfare Agents

    2-Chloroethyl ethyl sulfide, similar to 2-Ethylhexyl Sulfide, is a simulant for chemical warfare agents. Research into its detection on environmental surfaces using static SIMS technology is vital for national security and environmental monitoring (Groenewold et al., 1995).

  • Biochemistry of H2S Metabolism

    Studies on ETHE1, an enzyme involved in H2S catabolism, are significant. Mutations in this enzyme can lead to metabolic disorders, and understanding its function is key in both diagnosing and treating related conditions (Kabil & Banerjee, 2012).

  • Environmental Chemistry and Toxicology

    Research on sulfides, including compounds similar to 2-Ethylhexyl Sulfide, is crucial for understanding their behavior in different media and their potential environmental impact. This includes studies on their solubility and reactions in various conditions, which are important for environmental monitoring and remediation strategies (Akhmetshina et al., 2019).

  • Chemical Engineering and Industrial Applications

    The esterification of acrylic acid with 2-Ethylhexanol, which involves compounds similar to 2-Ethylhexyl Sulfide, is a significant process in the production of industrial chemicals used in coatings, adhesives, and plastic additives (Ahmad & Chin, 2017).

properties

IUPAC Name

3-(2-ethylhexylsulfanylmethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGASTCGQAJBUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301088
Record name bis(2-ethylhexyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl Sulfide

CAS RN

16679-04-2
Record name Sulfide, bis(2-ethylhexyl)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-ethylhexyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYLHEXYL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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